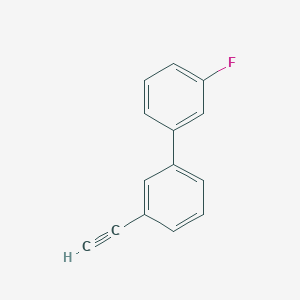
3-Ethynyl-3'-fluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-3’-fluoro-1,1’-biphenyl is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3’-fluoro-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl compound is first halogenated to introduce a fluorine atom at the desired position.
Sonogashira Coupling: The halogenated biphenyl is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, to introduce the ethynyl group. This reaction typically uses a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 3-Ethynyl-3’-fluoro-1,1’-biphenyl may involve:
Large-Scale Halogenation: Using continuous flow reactors to efficiently introduce the fluorine atom.
Automated Coupling Reactions: Employing automated systems for the Sonogashira coupling to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-3’-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of fluoro-substituted carbonyl compounds.
Reduction: Formation of fluoro-substituted alkenes or alkanes.
Substitution: Formation of biphenyl derivatives with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated biphenyls with biological molecules. Its ethynyl group can be used for bioorthogonal reactions, enabling the labeling and tracking of biomolecules.
Medicine
In medicinal chemistry, 3-Ethynyl-3’-fluoro-1,1’-biphenyl is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-3’-fluoro-1,1’-biphenyl depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethynylbiphenyl: Lacks the fluorine atom, which may result in different reactivity and applications.
3-Fluoro-1,1’-biphenyl:
3-Ethynyl-4’-fluoro-1,1’-biphenyl: The position of the fluorine atom is different, which can influence the compound’s behavior in chemical reactions and applications.
Uniqueness
3-Ethynyl-3’-fluoro-1,1’-biphenyl is unique due to the specific positioning of both the ethynyl and fluorine groups on the biphenyl structure. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C14H9F |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
1-ethynyl-3-(3-fluorophenyl)benzene |
InChI |
InChI=1S/C14H9F/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H |
Clave InChI |
NJSJTGCNUDXELG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S,Z)-6-(Methoxymethylene)tetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B13104678.png)

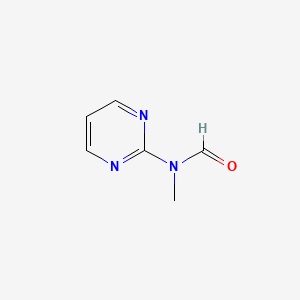
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)
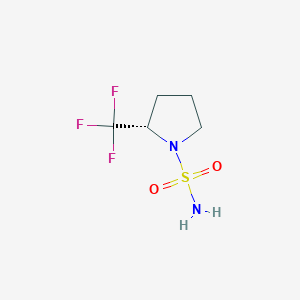
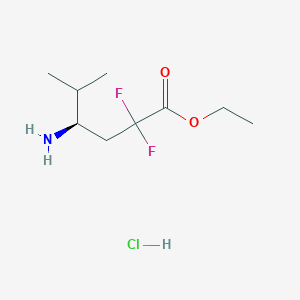
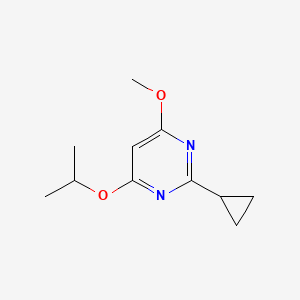
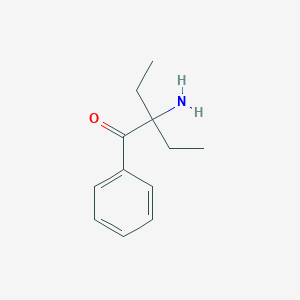
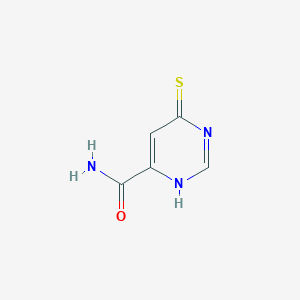
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

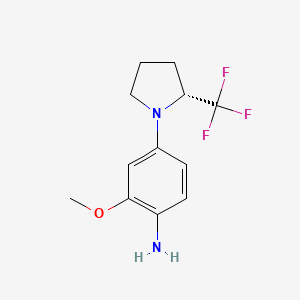
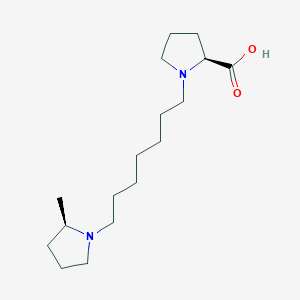
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
